

experimental protocol for "Allyl 2,2,2-trifluoroethyl ether" synthesis

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Compound of Interest

Compound Name: **Allyl 2,2,2-trifluoroethyl ether**

Cat. No.: **B154029**

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Application Note: Synthesis of Allyl 2,2,2-trifluoroethyl ether

Abstract

This document provides a detailed experimental protocol for the synthesis of **Allyl 2,2,2-trifluoroethyl ether**. This method is based on the Williamson ether synthesis, a robust and widely used method for the preparation of unsymmetrical ethers. The protocol herein describes the reaction of 2,2,2-trifluoroethanol with allyl bromide in the presence of a strong base, sodium hydride. This method is of significant interest to researchers in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group.

Introduction

Allyl 2,2,2-trifluoroethyl ether is a valuable fluorinated building block in organic synthesis. The incorporation of the trifluoroethyl moiety can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals. The Williamson ether synthesis provides a straightforward and efficient route to this compound from readily available starting materials.^{[1][2][3][4][5]} The reaction proceeds via an SN2 mechanism where the sodium 2,2,2-trifluoroethoxide, generated in situ, acts as a nucleophile and displaces the bromide from allyl bromide.^{[1][3]}

Experimental Protocol

Materials:

- 2,2,2-Trifluoroethanol ($\geq 99\%$)
- Allyl bromide (99%)
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas (inert atmosphere)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice-water bath
- Reflux condenser
- Dropping funnel or syringe
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)
- Standard laboratory glassware

Procedure:

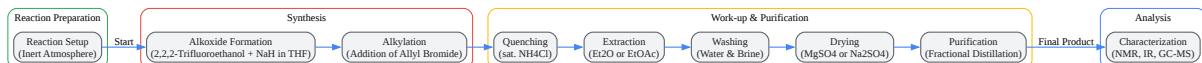
- Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a rubber septum is flushed with argon or nitrogen gas to ensure an inert atmosphere.
- Formation of the Alkoxide: To the flask, add anhydrous THF (100 mL) and 2,2,2-trifluoroethanol (1.0 eq). Cool the solution to 0 °C using an ice-water bath.
- Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, which is flammable. Ensure adequate ventilation and perform this step in a fume hood.
- Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium 2,2,2-trifluoroethoxide.^[6]
- Addition of Allyl Bromide: Cool the reaction mixture back to 0 °C. Slowly add allyl bromide (1.1 eq) dropwise via a syringe or dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
- Work-up: Once the reaction is complete, cool the flask in an ice-water bath.
- Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to decompose any unreacted sodium hydride.
- Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at the expected boiling point of **Allyl 2,2,2-trifluoroethyl ether**.

Data Presentation

Parameter	Value
Reactants	
2,2,2-Trifluoroethanol	1.0 eq
Allyl Bromide	1.1 eq
Sodium Hydride (60%)	1.2 eq
Reaction Conditions	
Solvent	Anhydrous THF
Temperature (Alkoxide)	0 °C to Room Temperature
Temperature (Alkylation)	0 °C to Room Temperature (or 40-50 °C)
Reaction Time	4 - 12 hours
Product Characterization	
Appearance	Colorless liquid
Expected Yield	60-80%
Boiling Point (Predicted)	~82-85 °C
Spectroscopic Data	
¹ H NMR (CDCl ₃ , ppm)	Expected signals for allyl and trifluoroethyl groups
¹³ C NMR (CDCl ₃ , ppm)	Expected signals for allyl and trifluoroethyl groups
¹⁹ F NMR (CDCl ₃ , ppm)	Expected triplet for the CF ₃ group
IR (neat, cm ⁻¹)	C-O-C, C=C, C-F stretching bands

Mandatory Visualization



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